molecular formula C13H24N2O2 B12814428 (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate

(4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B12814428
M. Wt: 240.34 g/mol
InChI Key: XMNLSMUWYYKSRJ-MNOVXSKESA-N
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Description

(4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. Common starting materials might include simple naphthyridine derivatives, which undergo various transformations such as hydrogenation, alkylation, and esterification.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions could lead to the formation of more saturated derivatives.

    Substitution: Various substitution reactions might be possible, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

In the industrial sector, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Other naphthyridine derivatives might include compounds like 1,8-naphthyridine and 1,5-naphthyridine.

    Tetrahydroquinolines: These compounds share some structural similarities and might exhibit similar biological activities.

Uniqueness

The uniqueness of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate could lie in its specific stereochemistry and functional groups, which might confer unique biological or chemical properties.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1

InChI Key

XMNLSMUWYYKSRJ-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CCNC[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCNCC2C1

Origin of Product

United States

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